Enhanced Lipophilicity (cLogP) Driven by 5-Bromopyridine vs. Non-Halogenated Pyridine Analogs
Target compound contains a 5-bromopyridin-3-yl moiety. Bromine substitution on aromatic rings is known to increase lipophilicity by approximately +0.8 to +1.2 logP units compared to the unsubstituted phenyl/pyridyl analog [1]. Computational prediction (SwissADME) estimates a consensus cLogP of 3.42 for the target compound, compared to a consensus cLogP of 2.65 for the non-brominated analog Thiophen-2-yl(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone (CAS 923107-79-3) lacking the bromine atom [2]. This ΔcLogP of +0.77 log units suggests moderately enhanced passive membrane permeability and potentially improved blood-brain barrier (BBB) penetration for the brominated compound.
| Evidence Dimension | Lipophilicity (consensus cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.42 (SwissADME consensus estimate) [2] |
| Comparator Or Baseline | Non-brominated analog Thiophen-2-yl(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone (CAS 923107-79-3): cLogP = 2.65 |
| Quantified Difference | ΔcLogP = +0.77 log units |
| Conditions | In silico consensus cLogP prediction using SwissADME (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT methods) |
Why This Matters
Higher lipophilicity directly impacts tissue distribution and CNS penetration—a critical parameter for neuroscience probe selection where achieving adequate brain exposure is a key go/no-go criterion during procurement.
- [1] Hansch, C., Leo, A., Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, Washington, DC. (π(Br) = +0.86 for aromatic substitution). View Source
- [2] Daina, A., Michielin, O., Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Consensus cLogP prediction for target compound SMILES. View Source
